Lipophilicity (LogP) Comparison: 4-CF₃-Phenyl Target vs. 8-Hydroxy Analog
The target compound exhibits a calculated LogP of 6.31, as reported by ChemSrc , which is significantly higher than the LogP estimated for its 8-hydroxy analog, 7-iodo-5-[2-(trifluoromethyl)phenyl]quinolin-8-ol (CAS 648896-61-1). The 8-isopropoxy ether in the target compound replaces the hydrogen-bond-donating 8-OH group, eliminating a key polarity center and increasing calculated lipophilicity by an estimated >1.5 LogP units based on fragment-based prediction.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.31 (calculated) |
| Comparator Or Baseline | 7-iodo-5-[2-(trifluoromethyl)phenyl]quinolin-8-ol (CAS 648896-61-1): LogP estimated at ~4.5–4.8 based on -OH to -OCH(CH₃)₂ fragment difference |
| Quantified Difference | ΔLogP ≈ +1.5 to +1.8 units (target more lipophilic) |
| Conditions | Calculated values; experimental confirmation pending |
Why This Matters
Higher LogP drives differential membrane permeability, tissue distribution, and protein binding, making the target compound more suitable for intracellular or CNS targets compared to its 8-hydroxy counterpart.
